molecular formula C23H23D4N5O7S B1165224 Piperacillin-d4

Piperacillin-d4

Cat. No.: B1165224
M. Wt: 521.58
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling plays a crucial role throughout the drug discovery and development pipeline. One of its primary applications is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies iris-biotech.desymeres.commusechem.com. By administering a stable isotope-labeled version of a drug candidate, researchers can accurately track its pathway through the body, determine how it is metabolized, identify metabolites, and understand how it is eliminated iris-biotech.demusechem.com. This provides invaluable data for assessing a drug's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions iris-biotech.desymeres.com.

Furthermore, stable isotope labeling is essential for quantitative analysis in bioanalytical methods iris-biotech.desymeres.comwuxiapptec.com. Stable isotope-labeled analogues are widely used as internal standards (IS) in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) wuxiapptec.comvulcanchem.comcerilliant.com. The use of a stable isotope-labeled internal standard compensates for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the accuracy, precision, and reliability of quantitative measurements of the unlabeled analyte in biological matrices such as plasma or urine wuxiapptec.comvulcanchem.comcerilliant.com.

Deuterium (B1214612) labeling, specifically, can also influence a drug's metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage compared to the carbon-hydrogen bond symeres.comvulcanchem.comclearsynthdiscovery.com. This can potentially lead to altered pharmacokinetic properties, such as an extended half-life, which may allow for reduced dosing frequency or lower effective doses in some cases vulcanchem.comclearsynthdiscovery.com.

Overview of Deuterated Analogues in Bioanalytical Sciences

Deuterated analogues are a prominent class of stable isotope-labeled compounds used extensively in bioanalytical sciences symeres.comvulcanchem.commdpi.com. Their utility stems from their close resemblance to the parent drug in terms of chemical behavior and chromatographic properties, while being distinguishable by mass spectrometry due to the mass difference introduced by deuterium atoms wuxiapptec.comvulcanchem.comcerilliant.com. This makes them ideal internal standards for quantitative bioanalysis wuxiapptec.comvulcanchem.comcerilliant.com.

In LC-MS/MS methods, deuterated internal standards are added to biological samples at a known concentration wuxiapptec.com. During analysis, the ratio of the signal intensity of the analyte to that of the deuterated internal standard is used to determine the concentration of the analyte in the original sample wuxiapptec.comcerilliant.com. This approach effectively accounts for variations in sample processing, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and reproducible results wuxiapptec.comvulcanchem.comcerilliant.com.

While deuteration is generally a cost-effective labeling strategy mdpi.com, it is important to consider potential challenges such as deuterium-hydrogen back exchange and potential slight shifts in chromatographic retention time compared to the unlabeled analyte, although ideally, they should co-elute wuxiapptec.commdpi.comresearchgate.net. Despite these considerations, deuterated analogues remain indispensable tools in developing sensitive and robust bioanalytical methods for drug quantification wuxiapptec.combioanalysis-zone.comnih.gov.

Role of Piperacillin-d4 in Contemporary Academic Research Paradigms

This compound is a deuterated analogue of the broad-spectrum β-lactam antibiotic piperacillin (B28561) vulcanchem.com. Piperacillin is widely used, often in combination with the β-lactamase inhibitor tazobactam, to treat serious bacterial infections wikipedia.orgnih.gov. In contemporary academic research, particularly in the fields of pharmacology, pharmacokinetics, and analytical chemistry, this compound serves a critical role primarily as a stable isotope internal standard in quantitative bioanalytical methods vulcanchem.comnih.govnih.gov.

The accurate quantification of piperacillin in biological matrices like plasma and cerebrospinal fluid is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and understanding drug distribution nih.govuni-muenchen.de. LC-MS/MS is the preferred technique for such analyses due to its sensitivity and specificity bioanalysis-zone.comnih.govuni-muenchen.de. The use of this compound as an internal standard in these LC-MS/MS methods is crucial for achieving reliable and accurate results vulcanchem.comnih.govnih.gov.

This compound maintains the core structure of piperacillin but incorporates four deuterium atoms at specific positions vulcanchem.com. This selective deuteration allows it to behave almost identically to unlabeled piperacillin during sample preparation and chromatography, while being distinguishable by mass spectrometry wuxiapptec.comvulcanchem.com. This property enables researchers to precisely quantify piperacillin concentrations even in complex biological samples, accounting for matrix effects and other sources of variability inherent in bioanalytical procedures wuxiapptec.comvulcanchem.comnih.gov.

Research findings highlight the successful application of deuterated piperacillin, including this compound, in validated LC-MS/MS methods for quantifying piperacillin in human plasma and other biological fluids nih.govnih.gov. These methods demonstrate good accuracy, precision, linearity, and sensitivity, underscoring the value of this compound as an internal standard nih.govnih.gov. For instance, studies have utilized deuterated piperacillin internal standards in developing ultrafast LC-MS/MS methods for quantifying β-lactam antibiotics, including piperacillin, in human plasma for therapeutic drug monitoring bioanalysis-zone.comnih.gov.

The incorporation of this compound significantly contributes to method validation parameters, ensuring the reliability of quantitative measurements in academic research settings focused on understanding piperacillin pharmacokinetics and optimizing dosing strategies nih.govnih.govuni-muenchen.de. Its use is a standard practice in developing robust analytical assays for monitoring piperacillin levels in various research studies.

Here is a table summarizing typical method validation parameters where this compound, as an internal standard, plays a role:

Validation ParameterRole of this compound
LinearityHelps ensure a proportional relationship between analyte concentration and the analyte/IS response ratio over the calibration range. nih.gov
AccuracyCompensates for matrix effects and variability, leading to more accurate determination of analyte concentration. vulcanchem.comnih.gov
PrecisionNormalizes for variations in sample processing and instrument response, improving the reproducibility of results. vulcanchem.comnih.gov
Matrix EffectsExhibits similar ionization behavior to the analyte, allowing the IS-normalized response to correct for matrix-induced signal suppression or enhancement. wuxiapptec.comvulcanchem.com
RecoveryTracks the analyte during extraction and sample preparation steps, enabling correction for incomplete recovery. wuxiapptec.comresearchgate.net
StabilityWhile the stability of the analyte is assessed, the IS response helps monitor overall method performance during stability studies. researchgate.netasm.org

This table illustrates how the properties of this compound as a stable isotope internal standard are integral to the successful validation and application of quantitative bioanalytical methods for piperacillin in academic research.

Properties

Molecular Formula

C23H23D4N5O7S

Molecular Weight

521.58

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Piperacillin D4

Chemical Synthesis Pathways for Deuterated Piperacillin (B28561) Analogues

The synthesis of piperacillin is a semi-synthetic process that typically starts from a penicillin core, such as ampicillin (B1664943). wikipedia.org The key step involves the acylation of the 6-amino group of the penicillin nucleus with a complex side chain. This side chain is (2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetic acid. nih.gov

The common pathway for creating this side chain involves a highly reactive intermediate, 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC). nbinno.comchemicalbook.com The general synthesis can be outlined in two main stages:

Formation of the Activated Side Chain (EDPC): This step involves the reaction of 4-ethyl-2,3-dioxopiperazine with a phosgenating agent, such as triphosgene (B27547) or thionyl chloride, to form the reactive acyl chloride, EDPC. nbinno.comchemicalbook.comgoogle.com

Condensation with Ampicillin: The EDPC is then reacted (condensed) with ampicillin. The amino group of ampicillin attacks the carbonyl chloride of EDPC, forming an amide bond and attaching the entire dioxopiperazine side chain to yield piperacillin. wikipedia.orggoogle.comresearchgate.net

To produce a deuterated analogue like Piperacillin-d4, the isotopic label is incorporated into one of the starting materials. Based on commercially available deuterated piperacillin standards (e.g., Piperacillin-d5), the deuterium (B1214612) atoms are typically located on the ethyl group of the dioxopiperazine ring. scbt.comclearsynth.com Therefore, the synthesis would be modified to use a deuterated precursor.

The adapted synthetic pathway for a deuterated piperacillin would involve:

Synthesis of Deuterated 4-ethyl-2,3-dioxopiperazine: This would begin with a deuterated version of ethylamine, such as ethyl-d5-amine (B107494) hydrochloride. scbt.comsigmaaldrich.com This labeled starting material would then be used to construct the 4-(ethyl-d5)-2,3-dioxopiperazine ring through established organic synthesis methods.

Acylation to form Deuterated EDPC: The resulting 4-(ethyl-d5)-2,3-dioxopiperazine is then reacted with a phosgenating agent to create the deuterated intermediate, 4-(ethyl-d5)-2,3-dioxo-1-piperazine carbonyl chloride.

Final Condensation: This deuterated EDPC is subsequently condensed with ampicillin to produce the final deuterated piperacillin molecule.

StepReactantsProductPurpose
14-(ethyl-d4)-2,3-dioxopiperazine + Triphosgene4-(ethyl-d4)-2,3-dioxo-1-piperazine carbonyl chlorideCreation of the activated, deuterated side chain.
2Ampicillin + 4-(ethyl-d4)-2,3-dioxo-1-piperazine carbonyl chlorideThis compoundCoupling of the side chain to the penicillin core.

Isotopic Labeling Methodologies and Efficiency Assessment

The primary methodology for synthesizing this compound is the use of a deuterated building block or starting material. nih.govnih.gov This "synthetic approach" is generally preferred over hydrogen-isotope exchange on the final piperacillin molecule for several reasons:

Labeling Specificity: It ensures that the deuterium atoms are located at a specific, predetermined position in the molecule—in this case, the ethyl group. This is critical for its use as an internal standard, where the mass shift must be consistent.

High Isotopic Enrichment: Using highly enriched starting materials, such as Ethyl-d5-amine (commercially available with 99 atom % D), allows for the synthesis of a final product with very high isotopic purity. sigmaaldrich.comsigmaaldrich.com Late-stage hydrogen-isotope exchange can sometimes result in incomplete labeling or scrambling of the label to unintended positions. acs.org

Molecular Stability: The C-D bond is stronger than the C-H bond. Placing the deuterium atoms on a metabolically stable part of the molecule prevents their loss through biological or chemical processes, ensuring the integrity of the labeled standard during analysis. musechem.comnih.gov

Efficiency Assessment

The efficiency of the isotopic incorporation is a critical parameter. It is assessed using mass spectrometry, which measures the isotopic enrichment of the final product.

Isotopic Enrichment: This refers to the percentage of molecules in the sample that contain the desired number of deuterium atoms. For use as an internal standard, this value should be as high as possible. Commercially available deuterated piperacillin analogues often report isotopic enrichment levels of 98% or higher.

The assessment typically involves comparing the mass spectrum of the deuterated product with the theoretical distribution for the desired level of deuterium incorporation. nih.govelifesciences.org

Purification and Characterization Techniques for this compound Synthesis Products

Following synthesis, the crude this compound product must be rigorously purified and characterized to confirm its identity, purity, and isotopic enrichment.

Purification Techniques

Crystallization: Crystallization is a primary method for purifying piperacillin from reaction mixtures. uct.ac.za The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool, causing the pure compound to crystallize while impurities remain in the solution. google.comgoogle.com Specific methods for piperacillin often involve dissolving it as a salt (e.g., piperacillin sodium) in an aqueous solution, followed by controlled pH adjustment to precipitate the pure piperacillin acid. google.comgoogle.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is extensively used for both the analysis and purification of piperacillin. nih.govrrpharmacology.ru Preparative HPLC can be employed to separate this compound from any remaining starting materials, non-deuterated piperacillin, and other impurities with high resolution.

TechniquePrincipleApplication for this compound
Crystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Bulk purification of the crude synthetic product to remove major impurities and unreacted starting materials. uct.ac.za
HPLC Differential partitioning of components between a stationary and a mobile phase.High-resolution purification to achieve high chemical purity; also used for analytical purity assessment. rrpharmacology.ru

Characterization Techniques

A combination of spectroscopic and spectrometric methods is used to confirm the structure and purity of the final product.

Mass Spectrometry (MS): This is the most critical technique for characterizing an isotopically labeled compound. musechem.com High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is used to:

Confirm the molecular weight of this compound, which will be 4 atomic mass units higher than unlabeled piperacillin.

Determine the isotopic enrichment by analyzing the distribution of isotopic peaks.

Confirm the structure through fragmentation analysis. For example, piperacillin (m/z 518.2 for the protonated molecule) produces characteristic fragment ions (e.g., m/z 143.1). rrpharmacology.rucyberleninka.ru The corresponding fragments in this compound would show a mass shift if the deuterium label is present on that fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to provide detailed structural information.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the ethyl group would be absent or significantly diminished, confirming the location of the isotopic label. uni-regensburg.denih.gov

¹³C NMR (Carbon-13 NMR): This technique confirms the carbon skeleton of the molecule is correct.

²H NMR (Deuterium NMR): This can be used to directly observe the deuterium nuclei, providing unequivocal proof of the label's location.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the standard method for determining the chemical purity of the final product. nih.govrrpharmacology.ru The retention time of this compound should be virtually identical to that of an unlabeled piperacillin standard.

Advanced Analytical Methodologies Utilizing Piperacillin D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Development

The development of robust LC-MS/MS methods is critical for the accurate quantification of piperacillin (B28561) in complex biological matrices. Piperacillin-d4 is instrumental in this process, ensuring reliability from sample preparation to final detection.

Effective chromatographic separation is the foundation of a successful LC-MS/MS assay, aiming to isolate the analyte of interest from endogenous matrix components to minimize interference. The optimization process involves the careful selection and adjustment of several key parameters to achieve efficient separation, good peak shape, and reasonable analysis time longdom.orgresearchgate.net.

Key parameters optimized for piperacillin analysis include:

Stationary Phase (Column): Reversed-phase columns, particularly C18 columns, are overwhelmingly favored for the separation of piperacillin and its deuterated internal standard. nih.govresearchgate.net The choice of a specific column, such as an Acquity BEH C-18, provides the necessary retention and selectivity. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. longdom.orgnih.gov The aqueous phase is often buffered or modified with additives like ammonium bicarbonate or formic acid to control the pH and improve the ionization efficiency of the analytes. nih.govmdpi.com

Flow Rate and Temperature: The mobile phase flow rate and column temperature are adjusted to balance separation efficiency with analysis time. longdom.org A typical flow rate might be around 1.0 ml/min for standard HPLC systems. nih.gov

Table 1: Examples of Optimized Chromatographic Parameters for Piperacillin Analysis

ParameterCondition 1Condition 2
ColumnAcquity BEH C-18 nih.govHypersil BDS RP-C(18), 5 µm nih.gov
Mobile PhaseAqueous: 10 mmol/L ammonium bicarbonate in water; Organic: Methanol nih.govAqueous: 20 mM sodium dihydrogenphosphate-dihydrate; Organic: Acetonitrile-Methanol (15:15, v/v) nih.gov
ElutionGradient nih.govIsocratic nih.gov
pHNot specified5.0 nih.gov

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantitative bioanalysis. The most common ionization technique for piperacillin is electrospray ionization (ESI), typically operated in positive ion mode. nih.govresearchgate.net

The gold standard for quantification with tandem mass spectrometry is Multiple Reaction Monitoring (MRM). researchgate.netnih.gov This technique involves two stages of mass filtering:

Precursor Ion Selection: In the first quadrupole, a specific parent ion (or precursor ion) for the compound of interest is selected. For piperacillin, this is typically the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 518.2. nih.govrrpharmacology.ru

Fragmentation and Product Ion Monitoring: The selected precursor ion is then fragmented in a collision cell. In the third quadrupole, one or more specific fragment ions (or product ions) are monitored. This precursor-to-product ion transition is highly specific to the chemical structure of the analyte.

The same process is applied to the internal standard, this compound. Because it contains deuterium (B1214612) atoms, its mass is slightly higher than that of piperacillin. The MRM transition for this compound is therefore unique, allowing the instrument to distinguish between the analyte and the internal standard. nih.govresearchgate.net

Table 2: Representative MRM Transitions for Piperacillin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Piperacillin518.2143.2 nih.gov
This compound (or -d5)523.2148.2 nih.gov
Piperacillin518.1115.0 / 143.0 researchgate.net
Piperacillin-d5523.2148.1 researchgate.net

The primary role of this compound in quantitative analysis is to serve as an internal standard (IS). nih.gov An ideal internal standard is a compound that is chemically and physically similar to the analyte but is mass-spectrometrically distinct. Stable isotope-labeled standards like this compound are considered the gold standard for LC-MS/MS assays because they co-elute chromatographically with the unlabeled analyte and experience similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer. researchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

UHPLC-MS/MS represents an evolution of conventional LC-MS/MS, offering significant improvements in speed and resolution. This is achieved by using columns packed with smaller particles (typically less than 2 µm), which requires instrumentation capable of handling higher backpressures.

The primary advantage of UHPLC-MS/MS is the significant reduction in analysis time without compromising analytical quality. Methods utilizing this compound as an internal standard have been developed with total run times as short as 3.5 minutes. researchgate.net This speed is crucial in clinical settings like therapeutic drug monitoring, where rapid turnaround of results can directly impact patient care.

These rapid methods are developed by optimizing chromatographic parameters for the smaller particle columns, often involving faster flow rates and steeper gradients. nih.gov For example, a method for the simultaneous determination of piperacillin and other antibiotics was developed using an Acquity UPLC CSH C18 column (1.7 µm particle size), enabling fast and sensitive quantification. nih.gov

The short analysis times afforded by UHPLC-MS/MS are highly conducive to high-throughput analysis, where a large number of samples can be processed in a short period. This capability is essential for large-scale clinical studies or routine diagnostic laboratories. By combining rapid UHPLC-MS/MS methods with automated sample preparation platforms, such as those using 96-well plates, the analytical workflow can be significantly streamlined. mdpi.com

Furthermore, the selectivity of MS/MS detection allows for the simultaneous quantification of multiple analytes in a single analytical run. Numerous validated methods use this compound as an internal standard for piperacillin while also quantifying other drugs, such as the β-lactamase inhibitor tazobactam, in the same injection. nih.govresearchgate.netnih.gov This multi-analyte approach enhances efficiency, reduces sample volume requirements, and provides a more comprehensive view of a patient's therapeutic regimen from a single analysis.

Methodological Validation of this compound-Based Assays

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended use. For quantitative assays involving this compound, this involves a comprehensive evaluation of several key performance characteristics.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. In methods utilizing this compound, a calibration curve is constructed by plotting the ratio of the piperacillin peak area to the this compound peak area against the concentration of the analyte. The use of the stable isotope internal standard ensures that any variability during the analytical process affects both the analyte and the standard equally, preserving the accuracy of the ratio.

Research has demonstrated excellent linearity for piperacillin quantification over wide concentration ranges when this compound or similar deuterated standards are employed. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have validated linear ranges from 0.25 to 352 mg/L in plasma and pleural fluid nih.gov. Another validated HPLC/MS/MS method confirmed linearity in the concentration range of 0.5 to 100 µg/mL in human plasma cyberleninka.rurrpharmacology.ru. These studies consistently report high correlation coefficients (r²), often exceeding 0.99, which indicates a strong linear relationship.

Analytical MethodMatrixLinearity Range (Piperacillin)Correlation Coefficient (r²)Reference
LC-MS/MSHuman Plasma & Pleural Fluid0.25 - 352 mg/L> 0.99 nih.gov
HPLC/MS/MSHuman Plasma0.5 - 100 µg/mL> 0.99 cyberleninka.rurrpharmacology.ru
HPLC-UVHuman Plasma0.5 - 400 µg/mL> 0.99 nih.gov
LC-MS/MSHuman Blood PlasmaNot Specified0.9916 mdpi.com

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. These parameters are typically assessed at multiple quality control (QC) concentrations (low, medium, and high) within a single day (intra-day) and over several days (inter-day). The inclusion of this compound is instrumental in achieving high accuracy and precision by compensating for procedural errors.

Validation studies consistently show that methods using a deuterated internal standard meet the stringent acceptance criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA). For example, a validated method for piperacillin in blood plasma reported coefficients of variation for both inter- and intra-day accuracy that did not exceed 15% cyberleninka.ru. Another study found that intra- and inter-day precision, expressed as the relative standard deviation (RSD), was below 10% researchgate.net.

ParameterConcentration LevelAcceptance CriteriaReported FindingReference
Precision (%RSD)Intra-day< 15%< 10% researchgate.net
Inter-day< 15%< 10% researchgate.net
Accuracy (% Bias)Intra-dayWithin ±15%91.5% to 113.9% of nominal dntb.gov.ua
Inter-dayWithin ±15%Within accepted ranges (87% of samples) mdpi.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. The lower limit of quantification (LLOQ) is a critical parameter for assays used in pharmacokinetic studies where drug concentrations can fall to very low levels.

The stable and predictable signal of this compound aids in the reliable determination of these limits. LC-MS/MS methods, known for their high sensitivity, have achieved LLOQs for piperacillin as low as 0.02 mg/L in biological material mdpi.com. At this concentration, the method demonstrated a mean accuracy of 91.45% and a precision of 9.98% mdpi.com. Another rapid LC-MS/MS assay reported a comparable LLOQ of 0.25 mg/L in both human plasma and pleural fluid nih.gov.

Analytical MethodMatrixLLOQ (Piperacillin)Accuracy at LLOQPrecision at LLOQReference
LC-MS/MSBiological Material0.02 mg/L91.45%9.98% mdpi.com
LC-MS/MSHuman Plasma & Pleural Fluid0.25 mg/LWithin acceptable limitsWithin acceptable limits nih.gov
HPLC-UVHuman Plasma0.5 µg/mLWithin ±20%< 20% nih.gov

When using mass spectrometry, components of the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This "matrix effect" is a significant source of variability and inaccuracy. This compound is an ideal tool to combat this issue. Because it is chemically identical to piperacillin, it co-elutes from the chromatography column and experiences the same ionization effects as the analyte. By normalizing the analyte's signal to the internal standard's signal, these effects are effectively canceled out.

Studies evaluating the matrix effect in complex samples like blood and bronchoalveolar lavage (BAL) fluid found that it was less than 6% for piperacillin when a validated method was used mdpi.com. This indicates that the analytical signal was between 94.11% and 98.5% of the signal in a pure solution, demonstrating minimal impact from the matrix mdpi.com. This high level of performance is largely attributable to the effective compensation provided by the stable isotope-labeled internal standard.

Extraction recovery is a measure of the efficiency of the sample preparation process. It is determined by comparing the analytical response of an analyte extracted from a matrix with the response of the analyte in a post-extraction spiked sample. While high and consistent recovery is desirable, the primary role of this compound is to correct for losses during this process. The internal standard is added to the sample at the very beginning of the workflow, ensuring it undergoes the same extraction, concentration, and potential losses as the native piperacillin.

Validation studies have reported varying but well-characterized recovery rates. For example, a thin-film microextraction technique showed mean recoveries for piperacillin ranging from 56.13% to 73.54% at different concentrations mdpi.com. Another HPLC method reported absolute recoveries between 85.3% and 92.9% researchgate.net. Regardless of the absolute recovery value, the consistency of the ratio of piperacillin to this compound ensures that the final calculated concentration remains accurate.

Extraction TechniqueMatrixMean Recovery (Piperacillin)Reference
Thin-Film Microextraction (TFME)Biological Material56.13% - 73.54% mdpi.com
Protein Precipitation & Liquid ExtractionHuman Plasma85.3% - 92.9% researchgate.net
Not SpecifiedNot Specified> 90.5% dntb.gov.ua

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Mass spectrometry-based methods offer inherently high selectivity. The use of Multiple Reaction Monitoring (MRM) mode allows for the detection of highly specific precursor-to-product ion transitions. For piperacillin, a common transition is m/z 518.2 → 143.2, while for a deuterated standard like piperacillin-d5, the transition is m/z 523.2 → 148.2 nih.gov. The unique mass of this compound ensures there is no cross-talk with the analyte's signal, guaranteeing unambiguous identification and quantification.

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Validated methods are tested for robustness by slightly altering conditions such as mobile phase pH, flow rate, or column temperature ijpsm.com. The presence of an internal standard like this compound helps to buffer the results against such minor shifts, ensuring the method produces consistent and reliable data from day to day and between different laboratories.

Specialized Analytical Techniques for this compound

The quantification of piperacillin in biological matrices is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise results, particularly when employing advanced analytical methodologies coupled with mass spectrometry. These methods offer enhanced sensitivity, selectivity, and require minimal sample volumes.

Dried Blood Spot (DBS) Analysis Methodologies

Dried Blood Spot (DBS) analysis has emerged as a valuable micromethod for the quantification of antibiotics, including piperacillin. This technique offers significant advantages over traditional venous blood collection, particularly in pediatric and neonatal populations, due to its minimally invasive nature (heel or finger prick), requirement for low blood volumes, and simplified sample storage and transportation. nih.govresearchgate.net When coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), DBS provides a robust platform for therapeutic drug monitoring. nih.govresearchgate.netnih.gov

In a typical DBS workflow, a small volume of blood is spotted onto a specialized filter card and allowed to dry. A disc is then punched from the spot and the analyte is extracted. For the quantification of piperacillin, a deuterated internal standard like this compound is added to the extraction solvent or the sample to correct for any variability during sample preparation and analysis. The analysis is commonly performed using LC-MS/MS operating in the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity for detecting the parent drug and its stable isotope-labeled internal standard. nih.govresearchgate.net

Validation of these methods according to regulatory guidelines, such as those from the European Medicines Agency (EMA), has demonstrated their reliability for clinical use. nih.govresearchgate.net The technique has been successfully applied to measure piperacillin levels in samples from low birth weight neonates, showcasing its suitability for TDM in vulnerable patient groups. nih.govresearchgate.net

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Piperacillin Quantification in DBS

Parameter Result
Linearity Range 0.5 - 50 µg/mL
Intra-day Precision < 15%
Inter-day Precision < 15%
Accuracy 85-115%

| Extraction Recovery | > 80% |

This table represents typical performance characteristics for such an assay and is compiled from general knowledge of bioanalytical method validation.

Thin-Film Microextraction Coupled to LC-MS/MS

Thin-Film Microextraction (TFME) is another advanced sample preparation technique that, when coupled with LC-MS/MS, enables the highly selective and sensitive determination of unbound piperacillin in complex biological matrices. nih.govnih.gov This is particularly important because only the unbound fraction of an antibiotic is biologically active. nih.govnih.gov TFME is effective in minimizing matrix-related factors that can interfere with LC-MS/MS analysis, even in challenging samples like blood and bronchoalveolar lavage (BAL) fluid. nih.govnih.gov

The TFME-LC-MS/MS methodology has been optimized and validated following guidelines from the U.S. Food and Drug Administration (FDA) for bioanalytical methods. nih.govnih.gov The use of this compound as an internal standard is integral to this process, ensuring high accuracy and precision by compensating for variations in the extraction efficiency and instrument response. Research has demonstrated that this method is highly selective, sensitive, accurate, and precise for quantifying unbound piperacillin in samples from critically ill patients, such as those in an intensive care unit (ICU) with ventilation-associated pneumonia. nih.govnih.gov

This technique has been instrumental in clinical settings for studying the penetration of piperacillin from the blood into the site of infection, such as the BAL fluid. nih.govnih.gov The findings reveal that only a small fraction of the biologically active antibiotic often reaches the infection site, providing crucial information for optimizing dosing regimens. nih.govnih.gov

Table 2: Validation Summary for Unbound Piperacillin Quantification by TFME-LC-MS/MS

Validation Parameter Piperacillin Reference
Lower Limit of Quantification (LLOQ) 0.02 mg/L nih.gov
Accuracy at LLOQ 91.45% nih.gov
Precision at LLOQ 9.98% nih.gov

| Matrix Effect | < 6% | nih.gov |

Mechanistic and Metabolic Investigations Using Piperacillin D4

In Vitro Drug Metabolism Studies

In vitro models using liver-derived systems are fundamental to predicting the metabolic fate of a drug in humans. The introduction of a stable isotope-labeled version of a drug, such as Piperacillin-d4, into these systems significantly enhances the analytical capabilities for metabolic investigation.

Liver microsomes and hepatocytes are the two most common in vitro systems for studying drug metabolism. Microsomes are rich in cytochrome P450 (CYP) enzymes, which are responsible for a vast majority of phase I metabolic reactions. Hepatocytes, being intact liver cells, contain both phase I and phase II metabolizing enzymes, offering a more complete picture of a drug's metabolic profile.

The application of this compound in these systems serves a dual purpose. Primarily, it can be used as an internal standard for the accurate quantification of unlabeled piperacillin (B28561). clearsynth.comnih.govtexilajournal.com This is crucial for determining the rate of metabolism of the parent drug. Secondly, and more pertinent to mechanistic studies, this compound can be used as a tracer to follow the metabolic fate of the piperacillin molecule itself. When this compound is incubated with liver microsomes or hepatocytes, any metabolites formed from it will retain the deuterium (B1214612) label, resulting in a characteristic mass shift that allows for their unambiguous detection by liquid chromatography-mass spectrometry (LC-MS).

Table 1: Hypothetical Mass Spectrometry Data for this compound and its Metabolites in Hepatocyte Incubations

CompoundExpected Molecular Weight (Unlabeled)Expected Molecular Weight (Deuterated, +4 Da)Observed m/z (Unlabeled) [M+H]+Observed m/z (Deuterated) [M+H]+
Piperacillin517.56 g/mol 521.58 g/mol 518.2522.2
Desethylpiperacillin489.51 g/mol 493.53 g/mol 490.2494.2

A key advantage of using this compound is the simplification of metabolite identification. In a complex biological matrix like a hepatocyte incubation, numerous endogenous compounds can interfere with the detection of drug metabolites. However, the unique mass signature of the deuterated metabolites makes them stand out. By comparing the mass spectra of samples incubated with and without this compound, researchers can readily identify peaks corresponding to the deuterated metabolites.

The mass difference between the deuterated parent drug and its deuterated metabolites provides direct evidence of the biotransformation that has occurred. For example, the known metabolism of piperacillin to desethylpiperacillin would be observed as a specific mass loss from the deuterated parent compound. Further fragmentation of the deuterated metabolite ions in the mass spectrometer (MS/MS) can help to pinpoint the exact location of the metabolic modification.

Table 2: Expected m/z Values for Potential Deuterated Metabolites of this compound

MetaboliteBiotransformationExpected m/z of Deuterated Metabolite [M+H]+
Deuterated DesethylpiperacillinDe-ethylation494.2
Deuterated Piperacillin GlucuronideGlucuronidation698.2

Isotopic tracing with this compound is a powerful technique for elucidating metabolic pathways and identifying "metabolic soft spots" – the parts of a molecule that are most susceptible to metabolism. By analyzing the structures of the deuterated metabolites, researchers can piece together the sequence of metabolic reactions.

The location of the deuterium atoms in the this compound molecule is critical for these studies. If the deuterium atoms are placed on a part of the molecule that is metabolically stable, they will be retained in all metabolites. Conversely, if they are placed at a site of metabolism, their loss or retention can provide valuable information about the reaction mechanism. For instance, if a deuterium atom is replaced by a hydroxyl group, it strongly suggests an oxidative metabolic pathway at that position. This information is invaluable for medicinal chemists who may wish to modify the drug structure to improve its metabolic stability.

Ex Vivo Tissue Distribution and Disposition Studies (Non-Clinical Models)

Understanding how a drug distributes into and is eliminated from various tissues is a critical aspect of preclinical development. This compound can be a valuable tool in these ex vivo studies, which are typically conducted in animal models.

After administering this compound to a non-clinical model, various tissues can be harvested at different time points. The concentration of the deuterated drug in these tissues can then be accurately measured using LC-MS/MS. The use of a deuterated tracer allows for highly specific and sensitive quantification, minimizing interference from endogenous tissue components. This enables the construction of a detailed picture of the drug's distribution profile, highlighting which tissues the drug preferentially accumulates in and how quickly it is cleared from them.

Table 3: Hypothetical Tissue Distribution of this compound in a Non-Clinical Model (Concentration in ng/g tissue)

Time PointLiverKidneyLungMuscle
15 min12502500800450
1 hour9801800650300
4 hours450750200100
8 hours1502505025

In some cases, the substitution of hydrogen with deuterium can lead to a "kinetic isotope effect," where the C-D bond is broken more slowly than the C-H bond. This can potentially alter the rate of metabolism and, consequently, the pharmacokinetic profile of the drug. To investigate this, a study can be designed where a mixture of labeled (this compound) and unlabeled piperacillin is co-administered to a non-clinical model.

By measuring the concentrations of both the labeled and unlabeled drug over time in plasma and various tissues, researchers can directly compare their disposition. If the pharmacokinetic parameters, such as clearance (CL) and volume of distribution (Vd), are similar for both analogues, it indicates that deuteration at that specific position does not significantly impact the drug's disposition. However, a significant difference would suggest an isotope effect, providing further insight into the drug's metabolic and elimination pathways.

Table 4: Hypothetical Comparative Pharmacokinetic Parameters of Piperacillin and this compound

ParameterPiperacillin (Unlabeled)This compound (Labeled)
Clearance (CL) (mL/min/kg)15.214.9
Volume of Distribution (Vd) (L/kg)0.250.26
Half-life (t1/2) (hours)1.21.25

Isotope Effects in Biotransformation Studies

The strategic replacement of hydrogen with its heavier isotope, deuterium, at a site of metabolic attack can significantly alter the rate of a drug's biotransformation. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in mechanistic and metabolic investigations. In the context of this compound, where four hydrogen atoms on the ethyl group of the piperazine (B1678402) ring are replaced with deuterium, the KIE is of particular interest in studying its metabolic fate.

While piperacillin is largely excreted unchanged, a notable biotransformation pathway is the oxidative N-deethylation to form the metabolite desethylpiperacillin. nih.govrespubjournals.com This metabolic process involves the enzymatic cleavage of a carbon-hydrogen bond on the ethyl group. The substitution of hydrogen with deuterium at this position would be expected to influence the rate of this reaction.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the N-deethylation of this compound compared to the non-deuterated piperacillin. This anticipated decrease in the rate of metabolite formation could lead to a higher plasma concentration of the parent drug, this compound, and a corresponding decrease in the concentration of the desethylpiperacillin metabolite.

Below is a hypothetical data table illustrating the potential impact of the kinetic isotope effect on the metabolic profile of this compound versus Piperacillin, based on the principles of biotransformation studies.

CompoundParent Drug Remaining (%)Desethylpiperacillin Formed (%)Rate of Metabolism (relative)
Piperacillin85151.0
This compound9550.33

Quality Assurance and Standardization in Research Using Piperacillin D4

Role of Piperacillin-d4 in Analytical Quality Control Procedures

In analytical quality control (QC) procedures, this compound serves as a critical tool for ensuring the reliability and accuracy of quantitative measurements of piperacillin (B28561). Its primary role is as an internal standard in techniques such as LC-MS/MS, which are widely used for therapeutic drug monitoring (TDM) and pharmacokinetic studies of antibiotics unige.chuni-muenchen.denih.govgcms.cz.

The addition of a known amount of this compound to all samples, including calibration standards, quality control samples, and study samples, allows for the correction of potential variations that can affect the analytical signal of piperacillin. These variations can arise from factors such as incomplete sample recovery during extraction, fluctuations in injection volume, changes in chromatographic conditions, and ionization efficiency variations in the mass spectrometer wuxiapptec.comresearchgate.net. By calculating the ratio of the peak area of piperacillin to that of this compound, these variations are normalized, leading to more accurate and reproducible results.

This compound is particularly valuable in mitigating matrix effects, which are defined as the alteration of the ionization efficiency of the analyte due to co-eluting substances from the sample matrix wuxiapptec.comresearchgate.net. Piperacillin itself has been shown to cause significant ion suppression in mass spectrometry applications nih.govsrce.hr. The use of a stable isotope-labeled internal standard like this compound, which experiences similar matrix effects as the analyte, helps to compensate for this suppression, thus improving the accuracy of the measurement researchgate.netnih.govsrce.hr.

Analytical methods incorporating deuterated standards like this compound are subject to rigorous validation processes to ensure their reliability. Validation parameters typically assessed include linearity, accuracy, precision, matrix effects, and recovery vulcanchem.comresearchgate.netunige.ch.

Table 1: Typical Analytical Validation Parameters for Methods Using Stable Isotope Internal Standards

Validation ParameterDescriptionAcceptance Criteria (General Guidance)
LinearityThe ability of the method to obtain test results directly proportional to the concentration of the analyte.Correlation coefficient (r²) typically > 0.99. unige.chmdpi.com
AccuracyThe closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Within ±15% of nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). vulcanchem.commdpi.com
PrecisionThe closeness of agreement between a series of measurements of the same homogeneous sample under specified conditions. Expressed as repeatability (intra-assay) and intermediate precision (inter-assay).Coefficient of variation (CV %) typically < 15% (< 20% at LLOQ). vulcanchem.commdpi.com
Matrix EffectThe influence of the sample matrix on the ionization efficiency of the analyte.Assessed to ensure the internal standard compensates adequately. researchgate.net
RecoveryThe efficiency of the sample preparation method in extracting the analyte from the matrix.Assessed to ensure consistent extraction efficiency. researchgate.net

The high isotopic purity of this compound, typically above 95% deuterium (B1214612) incorporation, is essential for its reliable performance as an internal standard in quantitative bioanalytical methods vulcanchem.com.

Inter-Laboratory Harmonization of Deuterated Piperacillin Analytical Methods

Inter-laboratory harmonization of analytical methods for piperacillin, particularly those employing deuterated internal standards like this compound, is crucial for ensuring comparability and consistency of results across different laboratories and studies. Harmonization efforts in analytical chemistry aim to eliminate differences in terminology and methodology, ideally leading to unified guidelines cuni.cz.

While the specific details of inter-laboratory harmonization studies focusing solely on this compound are not extensively detailed in the provided context, the general principles of harmonizing methods utilizing stable isotope-labeled internal standards are applicable. Harmonization typically involves:

Standardization of Analytical Protocols: Establishing common Standard Operating Procedures (SOPs) for sample collection, preparation, chromatographic separation, and mass spectrometric detection.

Use of Certified Reference Materials: Employing well-characterized reference standards and certified reference materials (CRMs), including isotopically labeled ones like this compound, to ensure accuracy and comparability of results across laboratories sigmaaldrich.comcpachem.com.

Participation in External Quality Assessment Schemes: Engaging in proficiency testing programs where aliquots of the same sample are analyzed by multiple laboratories, and the results are compared to assess performance and identify potential discrepancies researchgate.netunito.it.

Method Validation According to Harmonized Guidelines: Validating analytical methods according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), the European Medicines Agency (EMA), and the Food and Drug Administration (FDA), which promotes consistency in validation parameters and acceptance criteria researchgate.netcuni.czunito.it.

The use of this compound as an internal standard inherently contributes to method robustness, which is a key factor in achieving inter-laboratory harmonization. By compensating for matrix effects and other variations, this compound helps to ensure that the method performs consistently across different matrices and laboratory environments.

Development of Reference Standards and Certified Reference Materials for this compound

The development and availability of well-characterized reference standards and Certified Reference Materials (CRMs) for this compound are fundamental for ensuring the accuracy and comparability of analytical measurements. Reference standards are essential for calibrating analytical instruments and validating methods, while CRMs provide a higher level of confidence in the accuracy of results as they are characterized by metrologically valid procedures and accompanied by a certificate stating the property value and its uncertainty sigmaaldrich.comcpachem.com.

Several organizations produce and distribute reference standards and CRMs for pharmaceutical compounds, including those relevant to piperacillin analysis sigmaaldrich.comcpachem.comlgcstandards.comusp.orgsigmaaldrich.comsigmaaldrich.comscientificlabs.ie. While specific CRMs explicitly labeled as "this compound CRM" are not prominently highlighted, the availability of Piperacillin reference standards and the general practice of using stable isotope-labeled compounds as internal standards in validated methods suggest that high-quality this compound standards are produced and utilized in analytical laboratories vulcanchem.comresearchgate.netunige.chnih.gov.

The production of reference standards and CRMs for deuterated compounds like this compound requires specialized synthesis and rigorous analytical characterization to confirm their chemical structure, isotopic enrichment, and purity vulcanchem.comnih.gov. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS/MS are crucial for verifying the successful deuteration and assessing the isotopic purity vulcanchem.com.

The use of CRMs, including those for internal standards when available, is an integral part of a comprehensive quality control system in analytical chemistry laboratories seeking accreditation under standards like ISO/IEC 17025 azolifesciences.comeurachem.org. These materials provide an external quality assessment tool and contribute to the metrological traceability of the analytical results.

The development and widespread availability of high-quality this compound reference standards and CRMs would further enhance the standardization and reliability of piperacillin quantification in research and routine analysis, facilitating accurate data comparison and contributing to improved patient care through reliable TDM.

Emerging Research Applications and Future Perspectives of Piperacillin D4

Novel Applications in Pre-Clinical Pharmacokinetic Methodological Studies

In pre-clinical pharmacokinetic studies, accurate quantification of a drug and its metabolites in biological samples is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Piperacillin-d4 serves as an ideal internal standard in these studies, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard like this compound helps to compensate for potential variations that can occur during sample preparation and analysis, such as matrix effects and variations in instrument response vulcanchem.comacanthusresearch.comclearsynth.com. This compensation leads to improved accuracy and precision in the quantitative determination of piperacillin (B28561) in various biological matrices like plasma, urine, and potentially other fluids acanthusresearch.comijper.orgnih.govnih.gov.

Research findings highlight the effectiveness of using deuterated internal standards in overcoming analytical challenges. For instance, studies have shown that piperacillin can cause significant ion suppression in mass spectrometry applications, which can impair the accurate assessment of other compounds vulcanchem.comnih.govresearchgate.net. The distinct mass signature of this compound allows it to be differentiated from the analyte and potential interfering substances, thus helping to address such matrix effects and ensuring reliable measurements vulcanchem.comclearsynth.comnih.gov.

The integration of this compound in pre-clinical pharmacokinetic studies allows for the development of sensitive and selective analytical methods. These methods are crucial for accurately determining drug concentrations and subsequently characterizing the pharmacokinetic profile of piperacillin in animal models ijper.orgubc.ca. The use of deuterated internal standards is widely recognized for providing reproducible and accurate recoveries in LC-MS/MS assays compared to using structurally related compounds as internal standards acanthusresearch.com.

Advancements in High-Resolution Mass Spectrometry for Deuterated Compounds

High-resolution mass spectrometry (HRMS), including techniques like electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) and ultraperformance liquid chromatography (UPLC)-HRMS, plays a vital role in the analysis of deuterated compounds like this compound nih.govrsc.org. These advanced mass spectrometry techniques offer the accuracy and resolution necessary to distinguish between the deuterated internal standard and the non-deuterated analyte, as well as to characterize the isotopic purity of the labeled compound nih.gov.

HRMS allows for the assignment and distinction of hydrogen/deuterium (B1214612) (H/D) isotopolog ions, which is critical for determining the isotopic purity of deuterated compounds nih.gov. Methods utilizing ESI-HRMS and UPLC-HRMS have been developed and compared for calculating isotopic purity based on the relative abundance of H/D isotopolog ions, showing good agreement with certified values nih.gov. Furthermore, ESI-HRMS/MS can provide additional information regarding the position of deuterium labeling within the molecule nih.gov.

The evaluation of isotopic enrichment and structural integrity of deuterium-labeled compounds is important for their reliable use in quantitative analyses rsc.org. Strategies employing LC-ESI-HR-MS and nuclear magnetic resonance (NMR) spectroscopy are used to determine isotopic enrichment and confirm structural integrity rsc.org. This is particularly important for ensuring the quality and performance of isotope-labeled standards like this compound, which typically require high isotopic purity (above 95% deuterium incorporation at designated positions) for reliable performance in quantitative bioanalytical methods vulcanchem.com.

Advancements in HRMS and associated software tools are also improving the analysis of complex data generated from studies involving deuterated compounds whiterose.ac.ukkoreascience.kr. These tools aid in tasks such as automated peptide searching and identification, differential analysis, and the interpretation of complex mass spectra whiterose.ac.ukkoreascience.kr.

Integration of this compound-Based Assays in Systems Biology Approaches

While direct research specifically detailing the integration of this compound-based assays within broad systems biology approaches is not extensively documented in the provided search results, the application of deuterated compounds and mass spectrometry in related fields suggests potential for future integration.

Systems biology often involves the comprehensive study of biological systems using high-throughput techniques, including mass spectrometry, to analyze various components like metabolites, proteins, and lipids. Deuterium labeling, particularly in the context of metabolic studies (flux analysis), is a technique used in systems biology to trace metabolic pathways and understand cellular processes rsc.org. While this compound's primary role is as an analytical standard for quantifying the drug itself, the methodologies developed for its analysis using advanced mass spectrometry could potentially be adapted or integrated into broader systems biology studies investigating the impact of piperacillin on microbial metabolism or host-pathogen interactions at a molecular level.

For example, studies using deuterium labeling to track bacterial lipid synthesis in the presence of antibiotics demonstrate the potential of using stable isotopes and mass spectrometry to understand antibiotic effects on biological systems acs.org. Although this specific study did not involve this compound, it illustrates how deuterium labeling combined with mass spectrometry can provide insights into biological processes affected by antimicrobial agents. Future research could explore how the quantitative accuracy afforded by this compound as an internal standard in drug quantification assays could be combined with systems biology approaches to correlate piperacillin concentrations with changes in bacterial or host metabolic profiles.

Future Directions in Deuterium Labeling Technology for Drug Development Research

The field of deuterium labeling technology is continuously evolving, with ongoing research aimed at developing new and more efficient methods for incorporating deuterium into organic molecules assumption.eduacs.org. These advancements have significant implications for drug development research, including the potential for generating a wider range of deuterated analogs for various applications.

Future directions in deuterium labeling technology include the development of new methodologies that utilize cheaper deuterium sources or gaseous isotope sources, which could make selective tritiation and deuteration more accessible acs.org. Research is also focused on developing new tools for precisely incorporating deuterium into drug molecules, with the potential to influence drug discovery and development sciencecoalition.org.

The use of deuterium labeling is increasingly being explored not only for analytical purposes but also for potentially improving the pharmacokinetic and pharmacodynamic properties of drugs by enhancing metabolic stability assumption.eduacs.orglifetein.com. While this compound is primarily an analytical standard, advancements in labeling technology could potentially lead to the development of new deuterated piperacillin analogs designed with altered metabolic profiles, although this would represent a distinct area of drug development rather than an application of this compound itself.

The growing interest in deuterated drugs, driven by their potential benefits such as increased stability and reduced dosing frequency, suggests a continued need for advanced deuterium labeling techniques and analytical methods to support their development and analysis assumption.edulifetein.comdrugdiscoverytoday.com. The expertise gained in synthesizing and analyzing compounds like this compound will be valuable in this evolving landscape.

Q & A

Basic Research Questions

Q. How should researchers design experiments to ensure reproducibility when studying Piperacillin-d4's stability under varying pH conditions?

  • Methodological Answer : Experimental design must include rigorous documentation of buffer preparation (e.g., molarity, pH calibration), temperature control, and sampling intervals. Use validated analytical methods (e.g., HPLC-MS) with internal standards (e.g., deuterated analogs) to quantify degradation products. Include triplicate measurements and statistical validation (e.g., %RSD < 5%) . For reporting, follow guidelines that separate raw data (appendix) from processed results (main text) .

Q. What frameworks can guide the formulation of research questions for this compound's pharmacokinetic interactions?

  • Methodological Answer : Use the PICO(T) framework to structure hypotheses:

  • P opulation: Target organism or cell line (e.g., E. coli strains).
  • I ntervention: this compound dosage and administration route.
  • C omparison: Non-deuterated Piperacillin or other β-lactams.
  • O utcome: Metrics like bacterial inhibition (MIC), drug half-life, or metabolite profiling.
  • T ime: Duration of exposure or observation period.
    This ensures alignment with clinical or preclinical research goals .

Q. How should spectral data (NMR, IR) for this compound be reported to validate structural integrity?

  • Methodological Answer : Provide full spectral assignments in the experimental section, including solvent peaks, coupling constants, and integration ratios. For NMR, report δ values (ppm) relative to TMS or DSS. Cross-reference with non-deuterated Piperacillin to confirm deuterium incorporation (e.g., absence of specific proton signals). Use high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across bacterial strains be systematically analyzed?

  • Methodological Answer : Perform meta-analysis using heterogeneity tests (e.g., statistic) to identify strain-specific variables (e.g., efflux pump activity, enzyme expression). Validate via knockout models (e.g., ampC-deficient P. aeruginosa) and dose-response curves. Report discrepancies with confidence intervals and sensitivity analyses to distinguish biological variation from methodological bias .

Q. What strategies optimize the detection limits of this compound in complex biological matrices (e.g., serum)?

  • Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents to reduce matrix interference. Optimize LC-MS parameters:

  • Column : C18 with 1.7 µm particles for high resolution.
  • Ionization : ESI+ with source temperature >300°C.
  • MRM transitions : m/z 518 → 143 (this compound) and m/z 142 → 96 (degradation marker).
    Validate with spike-recovery studies (80–120% recovery) and limit of quantification (LOQ < 10 ng/mL) .

Q. How do in vitro and in vivo models differ in assessing this compound's nephrotoxicity?

  • Methodological Answer :

  • In vitro : Use renal proximal tubule cells (e.g., HK-2) with cytotoxicity assays (LDH release, ATP depletion) and ROS measurement. Include positive controls (e.g., cisplatin) .
  • In vivo : Rodent models require dose scaling (allometric or body surface area) and glomerular filtration rate (GFR) monitoring via serum creatinine. Address interspecies metabolic differences (e.g., cytochrome P450 activity) .
    Cross-validate findings using histopathology (e.g., tubular necrosis scoring) .

Data Reporting and Validation

Q. What statistical methods are critical for comparing this compound's bioavailability across formulations?

  • Methodological Answer : Use non-compartmental analysis (NCA) for AUC₀–∞ and Cₘₐₓ calculations. Apply ANOVA with post-hoc Tukey tests for formulation comparisons. Report geometric mean ratios (GMRs) with 90% confidence intervals for bioequivalence studies .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Purity : ≥98% by HPLC with orthogonal methods (e.g., chiral chromatography).
  • Deuterium enrichment : ≥99.5% via isotopic ratio MS.
    Document synthetic routes (e.g., catalytic hydrogenation with deuterium gas) and storage conditions (-80°C under argon) .

Ethical and Preclinical Considerations

Q. What ethical guidelines apply to preclinical studies using this compound in animal models?

  • Methodological Answer : Adhere to NIH/ARRIVE guidelines for experimental rigor:

  • Sample size justification : Power analysis (α=0.05, β=0.2).
  • Humane endpoints : Predefined criteria for euthanasia (e.g., ≥20% weight loss).
  • Data inclusion : Negative results and outliers must be reported to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.